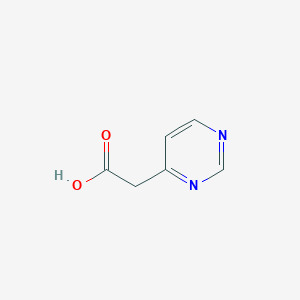

嘧啶-4-基乙酸

描述

Pyrimidin-4-yl-acetic acid derivatives are a class of compounds that have been extensively studied due to their diverse biological activities and potential applications in various fields such as agriculture and medicine. These compounds are characterized by a pyrimidine ring attached to an acetic acid moiety, which can be further modified to enhance their activity or specificity for certain targets.

Synthesis Analysis

The synthesis of pyrimidin-4-yl-acetic acid derivatives has been explored through various routes. For instance, a general synthetic route to 2-(pyrimidin-2'-yl)acetic acids and their esters has been described, which involves the conversion of amidinoacetamide and ethyl benzoylacetate into a series of intermediates, ultimately yielding the desired pyrimidinyl-acetic acid derivatives . Additionally, novel 2-(4-(2-amino-6-(4-substituted phenyl) pyrimidin-4-yl)-2-substituted phenoxy) acetic acid derivatives have been efficiently synthesized and evaluated for their hypolipidemic activity .

Molecular Structure Analysis

The molecular structure of pyrimidin-4-yl-acetic acid derivatives has been studied using various analytical techniques. For example, the monoclinic polymorph of 2-(pyrimidin-2-ylsulfanyl)acetic acid has been characterized, revealing that the molecules are not planar and the aromatic ring makes a significant angle with the carboxyl plane . The molecular conformations of related compounds, such as (2-oxo-2,3-dihydroimidazo[1,2-a]-pyridin-3-yl)acetic acids, have been discussed based on NMR spectral and X-ray data .

Chemical Reactions Analysis

The chemical reactivity of pyrimidin-4-yl-acetic acid derivatives has been explored in various contexts. For instance, the rearrangement of 2-[2-oxo-2H-pyrido[1,2-a]pyrimidin-3(4H)-ylidene)]acetic acid in the presence of acid media has been reported, leading to a seven-membered diazepine with decarboxylation and ring expansion . Additionally, the effect of substituents on the ionization of 2-(pyrimidin-2'-yl)acetic acid has been studied, showing that the modified anionic pKa values of the monosubstituted acids correlate with substituent parameters .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidin-4-yl-acetic acid derivatives are crucial for their function and application. For example, the photophysical properties of Pt(II) 2,6-di(pyridin-2-yl)pyrimidin-4(1H)-one complexes have been investigated, revealing their potential as chromogenic and luminescent sensors for acids due to their reversible acid sensitivity . The binding mode of herbicidal pyrimidinylthiobenzoates has been highlighted, providing insights into their interactions with acetohydroxyacid synthase and resistance mechanisms .

科学研究应用

医学研究中的嘧啶-4-基乙酸

嘧啶-4-基乙酸衍生物已被用于各种医学应用。例如,同位素富集的嘧啶-5-基乙酸衍生物显示出作为CRTH2拮抗剂的潜力,可用于治疗哮喘、过敏性鼻炎和特应性皮炎等疾病(Expert Opinion on Therapeutic Patents, 2010)。此外,该化合物的衍生物在体内表现出显著的降脂活性,特别是在高脂饮食诱导的大鼠高脂血症中,突出了它们作为抗高脂血症药物的潜力(Chemical Biology & Drug Design, 2012)。此外,某些衍生物显示出中等抗炎活性,这对于开发新的抗炎药物可能是有益的(Bioorganic & Medicinal Chemistry Letters, 2004)。

在蛋白质相互作用研究中的作用

已经研究了嘧啶-4-基乙酸衍生物与牛血清白蛋白(BSA)等蛋白质的相互作用。通过荧光和紫外-可见光谱研究,揭示了这些化合物与BSA相互作用时的结合常数、结合位点数量以及BSA的构象变化(Journal of Luminescence, 2012)。

HIV-1研究中的应用

一些嘧啶-4-基乙酸衍生物显示出对HIV-1的显著活性。例如,一项研究发现,一种具有嘧啶-4-基乙酸衍生物作为P2配体的特定抑制剂显示出显著的酶抑制和抗病毒活性,包括对耐药HIV-1变种的作用(European Journal of Medicinal Chemistry, 2019)。

抗氧化性质

已合成并评估了几种嘧啶-4-基乙酸衍生物的抗氧化性质。其中一些化合物在体外试验中显示出有希望的活性,表明它们具有作为抗氧化剂的潜力(Archiv der Pharmazie, 2012)。

抗肿瘤活性

已合成并评估了新型系列的嘧啶-4-基乙酸衍生物,用于评估它们作为抗肿瘤剂的潜力。例如,一些化合物被发现是嘧啶鸟苷和嘌呤核苷酸生物合成的有效抑制剂,对各种肿瘤细胞系表现出亚微摩尔级别的抗增殖活性(European Journal of Medicinal Chemistry, 2015)。

杂环化合物的合成

嘧啶-4-基乙酸已被用于合成各种杂环化合物,这些化合物由于其广泛的生物活性而引起了重要关注。这些合成途径已经导致了发现具有潜在药理应用的新化合物(Journal of Chemical Research, 2007)。

作用机制

Target of Action

Pyrimidin-4-YL-acetic acid, like many pyrimidine derivatives, primarily targets protein kinases . Protein kinases are essential enzymes for controlling cell growth, differentiation, migration, and metabolism . They stimulate phosphate transfer from ATP to amino acids tyrosine, serine, and/or threonine residues in protein substrates . Inhibition of these kinases can lead to a decrease in cell proliferation, making them an appealing target for cancer treatment .

Mode of Action

The compound interacts with its targets, the protein kinases, by inhibiting their activity . This inhibition can result in changes in cell growth and metabolism, as these kinases play a crucial role in these cellular processes

Biochemical Pathways

The inhibition of protein kinases by Pyrimidin-4-YL-acetic acid affects various biochemical pathways. These pathways are primarily related to cell growth, differentiation, migration, and metabolism . The downstream effects of this inhibition can include decreased cell proliferation and potentially cell death, particularly in the context of cancer cells .

Result of Action

The primary result of Pyrimidin-4-YL-acetic acid’s action is the inhibition of protein kinases, leading to decreased cell proliferation . This can have significant effects at the molecular and cellular levels, particularly in the context of cancer treatment .

未来方向

Pyrimidines have evolved significantly in recent years due to their immense applications in life sciences, medical sciences, and industrial chemistry . Their ability of molecular interaction with different proteins, complex formation with metals, and distinct behavior in various ranges of light makes them more appealing and challenging for future scientists .

属性

IUPAC Name |

2-pyrimidin-4-ylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O2/c9-6(10)3-5-1-2-7-4-8-5/h1-2,4H,3H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INKXJLOOBMPRMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CN=C1CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20614663 | |

| Record name | (Pyrimidin-4-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20614663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyrimidin-4-YL-acetic acid | |

CAS RN |

325491-53-0 | |

| Record name | (Pyrimidin-4-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20614663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

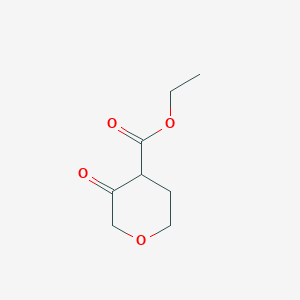

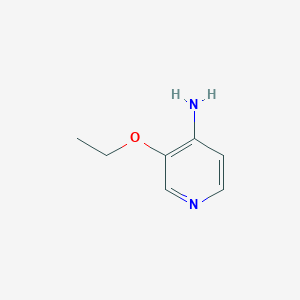

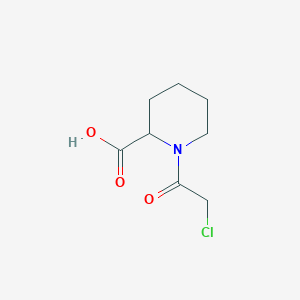

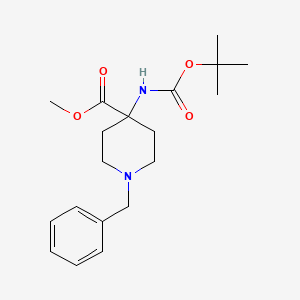

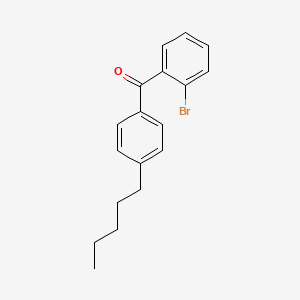

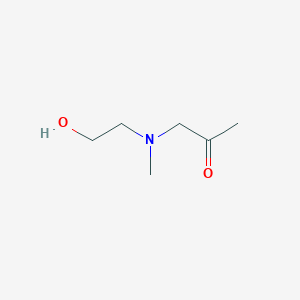

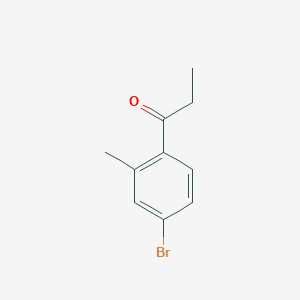

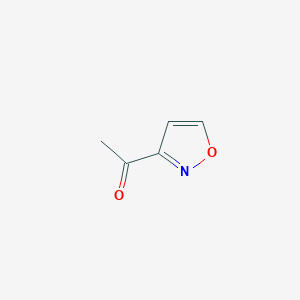

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(2,4,6-Tribromophenyl)amino]acetohydrazide](/img/structure/B1342795.png)

amine](/img/structure/B1342830.png)